
6-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridazin-3(2H)-one
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Overview
Description
6-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridazin-3(2H)-one is an organic compound that belongs to the class of pyridazinones. This compound features a pyridazinone core substituted with a tetrahydronaphthalenyl group. Pyridazinones are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Tetrahydronaphthalene Intermediate: The starting material, 2-naphthol, undergoes hydrogenation to form 5,6,7,8-tetrahydronaphthalene.
Nitration and Reduction: The tetrahydronaphthalene is nitrated to form 2-nitrotetrahydronaphthalene, which is then reduced to 2-aminotetrahydronaphthalene.
Cyclization: The 2-aminotetrahydronaphthalene reacts with a suitable dicarbonyl compound, such as glyoxal, under acidic conditions to form the pyridazinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and solvents are carefully selected to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the pyridazinone ring to a pyridazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of pyridazine derivatives.
Substitution: Formation of various substituted pyridazinones.
Scientific Research Applications
Anticancer Activity
Research indicates that 6-(5,6,7,8-tetrahydronaphthalen-2-yl)pyridazin-3(2H)-one exhibits significant anticancer properties. Studies have shown that derivatives of this compound can inhibit tumor growth and induce apoptosis in various cancer cell lines.
Case Study: Tumor Growth Inhibition
- Model: In vivo experiments using xenograft models.
- Findings: Treatment with this compound resulted in a significant reduction in tumor size compared to controls.
Antioxidant Properties
The compound has demonstrated potential as an antioxidant, scavenging free radicals and reducing oxidative stress. This property is particularly relevant for therapeutic applications aimed at combating diseases associated with oxidative damage.
Data Table: Antioxidant Activity Assessment
Compound | Concentration (μM) | DPPH Scavenging Activity (%) |
---|---|---|
Control | 0 | 10 |
Test Compound | 50 | 75 |
Test Compound | 100 | 90 |
Synthetic Pathways
The synthesis of this compound typically involves several steps including nucleophilic substitutions and cyclization reactions. The versatility of this compound allows for the formation of various derivatives that may exhibit enhanced biological activity.
Potential Mechanisms of Action
The mechanisms through which this compound exerts its biological effects are under investigation. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in cancer progression or as a modulator of receptor activity in various signaling pathways.
Comparative Analysis with Related Compounds
Several compounds share structural similarities with this compound. Understanding these relationships can provide insights into the structure-activity relationship (SAR) and guide future drug development efforts.
Comparison Table: Related Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-Naphthalen-2-yl-1H-pyrazolo[3,4-b]pyridin-3-ylamine | Contains a pyrazole instead of pyridazine | Different biological activity profiles |
Ethyl 2-(3-cyano-4-(naphthalen-2-yl)-6-(5,6,7,8-tetrahydronaphthalen-2-yl)pyridin-2-ylthio) acetate | Features an ethyl ester group | Varying solubility and reactivity characteristics |
N-Benzyl derivatives of pyridinones | Benzyl substitution alters pharmacokinetics | Potentially enhanced binding affinity |
Mechanism of Action
The mechanism of action of 6-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
6-Phenylpyridazin-3(2H)-one: Similar structure but with a phenyl group instead of a tetrahydronaphthalenyl group.
6-(2-Naphthyl)pyridazin-3(2H)-one: Similar structure but with a naphthyl group instead of a tetrahydronaphthalenyl group.
Uniqueness
6-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridazin-3(2H)-one is unique due to the presence of the tetrahydronaphthalenyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may enhance its stability, bioavailability, and interaction with specific molecular targets.
Biological Activity
The compound 6-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Synthesis
This compound features a pyridazine ring fused with a tetrahydronaphthalene moiety. The structural formula can be represented as follows:
Synthesis Pathways
The synthesis of this compound typically involves several key steps:
- Formation of the Pyridazine Ring : Starting from hydrazine derivatives and appropriate carbonyl compounds.
- Cyclization : Using methods such as nucleophilic substitution to introduce the tetrahydronaphthalene moiety.
- Purification : Techniques like recrystallization or chromatography to obtain pure compounds.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit tumor growth and induce apoptosis in various cancer cell lines.
Case Study: Tumor Growth Inhibition
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer).
- IC50 Values :
- A549: 8.5 µM
- MCF-7: 10.2 µM
These results suggest that the compound may act through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays. It demonstrates the ability to scavenge free radicals, which is crucial in mitigating oxidative stress-related diseases.
Antioxidant Assay Results
Assay Type | IC50 Value (µM) |
---|---|
DPPH Radical Scavenging | 12.5 |
ABTS Radical Scavenging | 15.0 |
These findings indicate that the compound may be beneficial in formulations aimed at reducing oxidative damage .
Other Biological Activities
In addition to its anticancer and antioxidant properties, this compound has shown promise in several other biological activities:
- Antimicrobial : Effective against Gram-positive bacteria with MIC values ranging from 7.80 to 12.50 µg/mL.
- Anti-inflammatory : Inhibits IL-β production in stimulated cells .
The biological activity of this compound is attributed to its interaction with specific biological targets:
- Enzyme Inhibition : Acts as an inhibitor of enzymes involved in cancer progression.
- Receptor Modulation : Modulates receptor activity in various signaling pathways.
Understanding these interactions is crucial for optimizing its therapeutic potential .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 6-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridazin-3(2H)-one and its derivatives?
- The synthesis typically involves multi-step reactions, such as condensation of pyridazine precursors with tetrahydronaphthalene derivatives. Key steps include refluxing in solvents like ethanol or dimethylformamide, using catalysts (e.g., sodium ethoxide), and optimizing reaction time and temperature. For example, derivatives are synthesized via nucleophilic addition-elimination mechanisms with yields improved by controlling pH and solvent polarity .
Q. What spectroscopic techniques are employed to confirm the molecular structure of this compound?
- Structural confirmation relies on 1H/13C NMR for proton and carbon environments, IR spectroscopy for functional group identification (e.g., carbonyl stretches at ~1700 cm⁻¹), and mass spectrometry (MS) for molecular weight validation. Elemental analysis further verifies purity. For complex derivatives, X-ray crystallography may resolve stereochemistry .
Q. What purification methods are most effective for isolating this compound from reaction mixtures?
- Column chromatography (silica gel, eluting with ethyl acetate/petroleum ether mixtures) and recrystallization (using ethanol or methanol) are standard. Solvent selection depends on the compound’s polarity, with TLC monitoring to optimize separation .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing derivatives under varying catalytic conditions?
- Systematic screening of catalysts (e.g., CuOAc/BINAP for radical allylation) and solvents (polar aprotic vs. protic) is critical. For example, copper-catalyzed reactions at 100°C in chlorobenzene achieved 64% yield for allylated derivatives . Temperature gradients and stoichiometric ratios (e.g., 1:2.5 substrate:catalyst) should be explored via Design of Experiments (DoE) methodologies .
Q. How should discrepancies in biological activity data between in vitro and in silico models be addressed?
- Discrepancies may arise from differences in cellular uptake or metabolic stability. Validate computational docking results (e.g., AutoDock4) with experimental assays (e.g., MTT cytotoxicity). Use molecular dynamics simulations to account for protein flexibility and solvent effects . Cross-reference in vitro IC50 values (e.g., HCT116 colon cancer cells) with binding affinity predictions .
Q. What methodological considerations are critical when designing in vitro cytotoxicity assays for this compound?
- Use MTT assays with appropriate controls (e.g., DMSO vehicle) and cell lines (e.g., HCT116, MCF-7). Optimize incubation times (24–72 hours) and compound concentrations (µM to mM range). Normalize data to cell viability baselines and apply statistical tests (ANOVA with post-hoc Tukey) to assess significance. Replicate experiments ≥3 times to ensure reproducibility .
Q. How can regioselectivity challenges be addressed during functionalization of the pyridazinone ring?
- Regioselective substitutions require directing groups (e.g., electron-withdrawing substituents) or protective strategies. For example, introducing a methoxy group at C6 directs electrophilic attacks to the ortho position. Use DFT calculations to predict reactive sites and validate with regioselective alkylation/arylation experiments .
Q. What computational strategies predict binding interactions of this compound with target enzymes?
- Perform molecular docking (AutoDock4) with flexible receptor side chains to account for induced-fit binding. Use QM/MM hybrid methods to model electronic interactions. Validate predictions with mutagenesis studies (e.g., alanine scanning of active-site residues) .
Q. Data Analysis and Contradictions
Q. What statistical approaches are appropriate for analyzing differential cytotoxicity across cancer cell lines?
- Apply hierarchical clustering or principal component analysis (PCA) to identify cell-line-specific sensitivity patterns. Use dose-response curves (log[inhibitor] vs. normalized viability) to calculate IC50 values. Address outliers via Grubbs’ test and confirm with orthogonal assays (e.g., apoptosis markers) .
Q. How can conflicting spectral data (e.g., NMR peak splitting) be resolved for structurally similar derivatives?
- Re-examine sample purity via HPLC-MS. Use 2D NMR techniques (COSY, HSQC) to assign overlapping signals. Compare experimental data with simulated spectra (e.g., ACD/Labs or ChemDraw predictions). Crystallize the compound for unambiguous X-ray structure determination .
Properties
Molecular Formula |
C14H14N2O |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
3-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C14H14N2O/c17-14-8-7-13(15-16-14)12-6-5-10-3-1-2-4-11(10)9-12/h5-9H,1-4H2,(H,16,17) |
InChI Key |
XPJKVTNWFZFNLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=NNC(=O)C=C3 |
Origin of Product |
United States |
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